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molecular formula C9H10FN B1285871 5-Fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 406923-64-6

5-Fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1285871
M. Wt: 151.18 g/mol
InChI Key: HPLVZHZIUJGIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06498251B1

Procedure details

5-Fluoro-3,4-dihydro-2H-isoquinolin-1-one (200 mg, 1.2 mmol) was dissolved in anhydrous tetrahydrofuran (6 ml), and the solution was mixed with Red-Al (Aldrich, 65% toluene solution, 6.1 mmol) and stirred at roar temperature for 18 hours. Water was slowly added to the reaction solution, and celite filtration was carried out when foaming started. The reaction product was extracted from the filtrate with ethyl acetate, and the reaction product was extracted from the extract with dilute hydrochloric acid. The water layer was alkalified with sodium hydroxide aqueous solution, and the reaction product was extracted therefrom with ethyl acetate. The extract was washed with saturated brine and dried with anhydrous magnesium sulfate, and then the solvent was removed by evaporation under a reduced pressure to obtain crude 5-fluoro-3,4-dihydro-2H-isoquinoline. The crude 5-fluoro-3,4-dihyrdro-2H-isoquinoline was dissolved in anhydrous N,N-dimethylformamide (3 ml), and the solution was mixed with 2a-(4-bromobutyl)-2a,3,4,5-tetrahydro-1H-benz[cd]indol-2-one (370 mg, 1.2 mmol) and potassium carbonate (250 mg, 1.8 mmol) and stirred at room temperature for 18 hours. The reaction solution was mixed with water, the reaction product was extracted with ethyl acetate, and the extract was washed with water and saturated brine and dried with anhydrous magnesium sulfate. The solvent was removed by evaporation from the extract under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 55 mg (0.14 mmol, 12% in yield) of the title compound.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6.1 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][NH:6][C:7]2=O.COCCO[AlH2-]OCCOC.[Na+].O>O1CCCC1>[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][NH:6][CH2:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC1=C2CCNC(C2=CC=C1)=O
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.1 mmol
Type
reactant
Smiles
COCCO[AlH2-]OCCOC.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred at roar temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted from the filtrate with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted from the
EXTRACTION
Type
EXTRACTION
Details
extract with dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under a reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C2CCNCC2=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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